3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile
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Overview
Description
3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a cyclopropylmethyl group, a methyloxirane ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylmethyl bromide with sodium cyanide, followed by the epoxidation of the resulting nitrile with a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium azide or organolithium compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethyl group can stabilize carbocations, facilitating reactions that involve carbocation intermediates. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylamine: Similar in structure but lacks the oxirane and nitrile groups.
3-Methyloxirane: Contains the oxirane ring but lacks the cyclopropylmethyl and nitrile groups.
Cyclopropylacetonitrile: Contains the nitrile group but lacks the oxirane ring.
Uniqueness
3-(Cyclopropylmethyl)-3-methyloxirane-2-carbonitrile is unique due to the combination of its cyclopropylmethyl, oxirane, and nitrile groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C8H11NO |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO/c1-8(4-6-2-3-6)7(5-9)10-8/h6-7H,2-4H2,1H3 |
InChI Key |
SZMGVYDEWJWILX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)CC2CC2 |
Origin of Product |
United States |
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